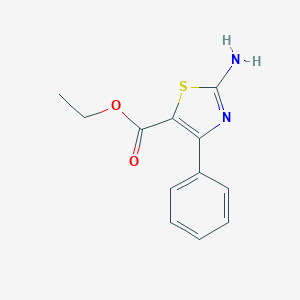

![molecular formula C7H8N2S B189741 2-Etilimidazo[2,1-b]tiazol CAS No. 112581-97-2](/img/structure/B189741.png)

2-Etilimidazo[2,1-b]tiazol

Descripción general

Descripción

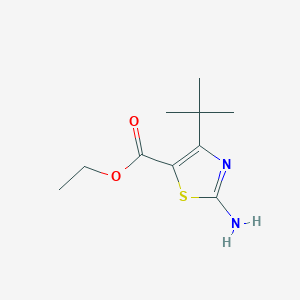

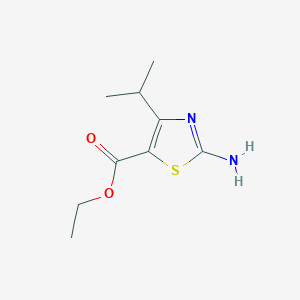

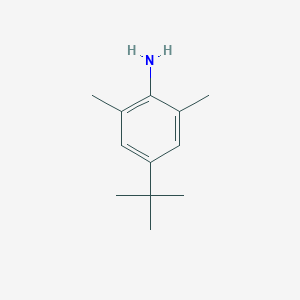

2-Ethylimidazo[2,1-b]thiazole is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and a thiazole ring

Aplicaciones Científicas De Investigación

2-Ethylimidazo[2,1-b]thiazole has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.

Mecanismo De Acción

Target of Action

Imidazo[2,1-b]thiazole derivatives have been studied for their broad spectrum of biological activities . They have shown significant effects on various types of cancer cells, including colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) .

Mode of Action

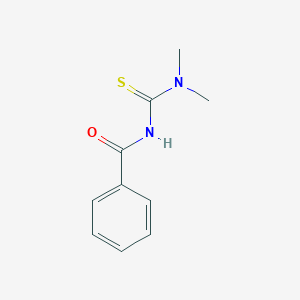

It is known that the compound undergoes a series of reactions, including amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond (with csp h activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .

Biochemical Pathways

Imidazo[2,1-b]thiazole derivatives have been reported to exhibit various molecular mechanisms

Pharmacokinetics

It has been suggested that glutathione conjugation occurs via an oxidative desulfation mechanism, possibly involving thiazole ring epoxidation as the rate-limiting step .

Result of Action

Imidazo[2,1-b]thiazole-based chalcone derivatives have been shown to exhibit cytotoxic activity on cancer cells . For instance, compound 3j, which is a derivative of imidazo[2,1-b]thiazole, resulted in mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis in MCF-7 cells .

Action Environment

It is known that the synthesis of imidazo[2,1-b]thiazole derivatives takes place under the catalysis of the pdi2/ki system under relatively mild conditions (100°c under 20 atm of a 4:1 mixture of co-air) .

Análisis Bioquímico

Biochemical Properties

It is known that thiazoles, a class of compounds to which 2-Ethylimidazo[2,1-b]thiazole belongs, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the thiazole compound.

Cellular Effects

Some studies have suggested that imidazo[2,1-b]thiazole-based compounds may have anticancer activities, exhibiting cytotoxic effects on different types of cancer cells . These compounds have been shown to induce apoptosis in cancer cells, potentially through mitochondrial membrane depolarization and multicaspase activation .

Molecular Mechanism

Some studies suggest that imidazo[2,1-b]thiazole-based compounds may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, one study found that a compound in this class interacted with DNA dodecamer and caspase-3 .

Temporal Effects in Laboratory Settings

It is known that the effects of similar compounds can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 2-Ethylimidazo[2,1-b]thiazole at different dosages in animal models have not been extensively studied. It is known that the effects of similar compounds can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It has been suggested that similar compounds may undergo oxidative metabolism, potentially involving thiazole ring epoxidation as a rate-limiting step .

Transport and Distribution

It is known that similar compounds can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

It is known that similar compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Métodos De Preparación

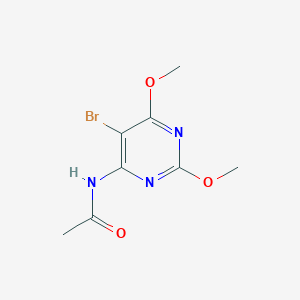

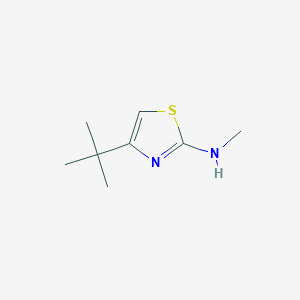

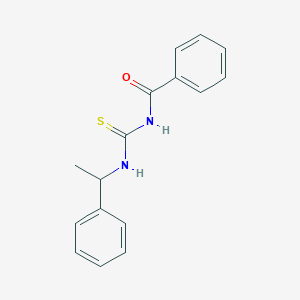

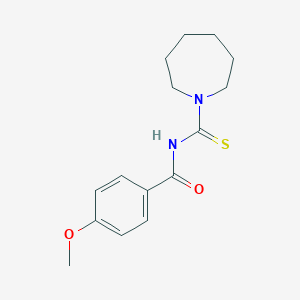

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylimidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazoles with phenacyl bromides in the presence of a catalyst such as polyethylene glycol-400 under microwave irradiation . This method is advantageous due to its efficiency and the use of a biodegradable reaction medium.

Industrial Production Methods: Industrial production of 2-Ethylimidazo[2,1-b]thiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: 2-Ethylimidazo[2,1-b]thiazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are frequently employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Comparación Con Compuestos Similares

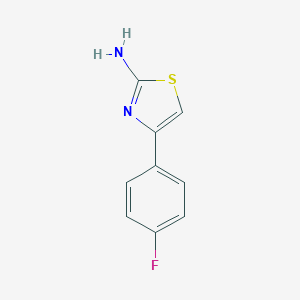

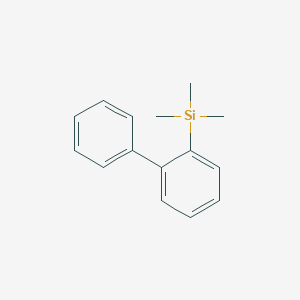

Imidazo[1,2-b]thiazole: Another fused heterocyclic compound with similar structural features but different biological activities.

Benzimidazole: A related compound with a fused benzene and imidazole ring, known for its broad spectrum of biological activities.

Uniqueness: 2-Ethylimidazo[2,1-b]thiazole is unique due to its specific substitution pattern and the presence of both nitrogen and sulfur atoms in the fused ring system. This structural arrangement imparts distinct electronic properties and reactivity, making it valuable for various applications in chemistry and biology .

Propiedades

IUPAC Name |

2-ethylimidazo[2,1-b][1,3]thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2S/c1-2-6-5-9-4-3-8-7(9)10-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFQGDURLSXUBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN2C=CN=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

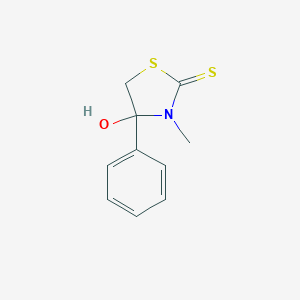

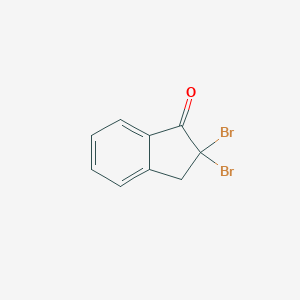

Q1: What is the primary degradation pathway of 3-(p-chlorophenyl)-2-ethyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-3-ol in aqueous solutions?

A1: The primary degradation pathway of 3-(p-chlorophenyl)-2-ethyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-3-ol in aqueous solutions is dehydration. This reaction yields the unsaturated compound 3-(p-chlorophenyl)-5,6-dihydro-2-ethylimidazo[2,1-b]thiazole as the primary solvolytic product. This thiazole derivative is produced in approximately quantitative yields across the studied temperature range. []

Q2: How does the pH of the solution affect the degradation of 3-(p-chlorophenyl)-2-ethyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-3-ol?

A2: The degradation kinetics of 3-(p-chlorophenyl)-2-ethyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-3-ol are influenced by the pH of the solution. The research investigates the degradation at various pH values using standard buffers while maintaining a constant ionic strength. This approach allows for the determination of the apparent activation energies for degradation in both acidic and acetate buffer systems. Furthermore, the influence of ionic strength on the velocity constant of the degradation reaction is also examined. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B189668.png)